An In-Depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile (CAS No. 914637-31-3)
An In-Depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile (CAS No. 914637-31-3)
This guide provides a comprehensive technical overview of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its strategic application in the creation of novel therapeutics, particularly as an intermediate for G-protein coupled receptor (GPCR) modulators.
Introduction: A Strategically Substituted Phenylacetonitrile
2-(3-Fluoro-5-methoxyphenyl)acetonitrile, registered under CAS number 914637-31-3, is a substituted phenylacetonitrile derivative. Its chemical structure, featuring a fluoro and a methoxy group on the phenyl ring, is of significant interest in drug design. The strategic placement of these functional groups allows for the fine-tuning of molecular properties crucial for pharmacological activity.
The fluorine atom, with its high electronegativity and small size, can modulate the electronic environment of the molecule, influencing its binding affinity to biological targets and metabolic stability. The methoxy group, an electron-donating substituent, can also impact these properties, often enhancing solubility and influencing ligand-receptor interactions. This unique combination of substituents makes 2-(3-Fluoro-5-methoxyphenyl)acetonitrile a valuable intermediate in the synthesis of complex molecules with therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile.
| Property | Value | Source |
| CAS Number | 914637-31-3 | [1] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| Synonyms | 3-Fluoro-5-methoxybenzyl cyanide | [1] |
Note: Experimental data for properties such as boiling point, melting point, and solubility are not consistently reported across public sources. Researchers should refer to supplier-specific documentation or perform their own characterization.
Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile: A Proposed Protocol
Reaction Scheme
Caption: Proposed synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile.
Step-by-Step Methodology
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Preparation of the Starting Material: The synthesis would commence with a suitable 3-fluoro-5-methoxybenzyl halide (e.g., bromide or chloride). This precursor can be synthesized from 3-fluoro-5-methoxybenzyl alcohol via treatment with a halogenating agent.
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Cyanation Reaction:
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In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with sodium cyanide (NaCN) and a suitable polar aprotic solvent such as acetone or dimethyl sulfoxide (DMSO).
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The 3-fluoro-5-methoxybenzyl halide, dissolved in a minimal amount of the reaction solvent, is added dropwise to the stirred suspension of sodium cyanide.
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The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification:
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is evaporated to yield the crude product.
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Purification of the crude 2-(3-Fluoro-5-methoxyphenyl)acetonitrile can be achieved by vacuum distillation or column chromatography on silica gel.
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Mechanistic Rationale and Self-Validating System
The core of this synthesis is an SN2 reaction. The cyanide ion (CN⁻) acts as a nucleophile, attacking the benzylic carbon of the 3-fluoro-5-methoxybenzyl halide and displacing the halide leaving group. The choice of a polar aprotic solvent is crucial as it solvates the cation (Na⁺) while leaving the nucleophile relatively "bare," thereby increasing its reactivity.
This protocol incorporates self-validating checkpoints. The progress of the reaction can be unequivocally monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot. The identity and purity of the final product should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. The presence of the characteristic nitrile stretch in the infrared (IR) spectrum would provide further confirmation.
Applications in Drug Discovery and Development
The primary application of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile lies in its role as a versatile intermediate in the synthesis of pharmacologically active molecules. Patent literature indicates its use in the development of modulators for G-protein coupled receptors (GPCRs).[2][3][4] GPCRs are a large family of transmembrane receptors that are involved in a vast array of physiological processes, making them a major target class for drug discovery.
The nitrile group in 2-(3-Fluoro-5-methoxyphenyl)acetonitrile can be readily transformed into other functional groups, such as carboxylic acids, amines, or amides, which are common moieties in drug molecules. This chemical versatility allows for the incorporation of the 3-fluoro-5-methoxyphenyl scaffold into a diverse range of molecular architectures.
Caption: Role as an intermediate in drug discovery.
Conclusion
2-(3-Fluoro-5-methoxyphenyl)acetonitrile is a valuable and strategically designed chemical intermediate. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. The synthetic route to this compound is based on well-established and reliable chemical transformations, and its versatility allows for its incorporation into a wide range of complex molecular scaffolds. As research into GPCR modulators and other therapeutic areas continues to expand, the importance of such well-designed building blocks is likely to grow.
References
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ChemWhat. 3-Fluoro-5-methoxyphenylacetonitrile CAS#: 914637-31-3. Available at: [Link]
- Google Patents. KR20240007251A - Modulator of G-protein coupled receptors.
- Google Patents. US20230151074A1 - Modulators of g-protein coupled receptors.
- Google Patents. WO2022241287A2 - Modulators of g-protein coupled receptors.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20230151074A1 - Modulators of g-protein coupled receptors - Google Patents [patents.google.com]
- 3. KR20240007251A - Modulator of G-protein coupled receptors - Google Patents [patents.google.com]
- 4. WO2022241287A2 - Modulators of g-protein coupled receptors - Google Patents [patents.google.com]
